Oxmetidine mesylate

Description

BenchChem offers high-quality Oxmetidine mesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxmetidine mesylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

84455-52-7 |

|---|---|

Formule moléculaire |

C21H29N5O9S3 |

Poids moléculaire |

591.7 g/mol |

Nom IUPAC |

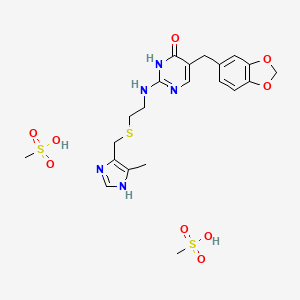

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one;methanesulfonic acid |

InChI |

InChI=1S/C19H21N5O3S.2CH4O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;2*1-5(2,3)4/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25);2*1H3,(H,2,3,4) |

Clé InChI |

KSTYTCDFRHRFLH-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O |

SMILES canonique |

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.CS(=O)(=O)O.CS(=O)(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Oxmetidine Mesylate: H2 Receptor Antagonism & Hepatotoxic Mechanisms

Executive Summary

Oxmetidine mesylate represents a pivotal case study in rational drug design and the critical importance of predictive toxicology. Developed as a second-generation histamine H2-receptor antagonist, it was designed to improve upon the potency of cimetidine while avoiding its anti-androgenic side effects and cytochrome P450 inhibition.

While oxmetidine succeeded in achieving superior potency (approximately 2-4x that of cimetidine), its development was halted due to idiosyncratic hepatotoxicity. This guide analyzes the molecular pharmacology of oxmetidine, quantifying its receptor binding kinetics, and deconstructs the dual-mechanism toxicity profile—involving both metabolic bioactivation and direct mitochondrial impairment—that led to its withdrawal.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

2.1 Chemical Architecture

Oxmetidine retains the imidazole ring characteristic of histamine and cimetidine, which is essential for H2 receptor recognition. However, it diverges significantly in the side chain design.

| Feature | Cimetidine | Oxmetidine | Pharmacological Impact |

| Heterocycle | Imidazole | Imidazole | Maintains H2 receptor affinity.[1] |

| Side Chain | Cyanoguanidine | Isocytosine (2-amino-4-hydroxypyrimidine) | Increases potency; alters lipophilicity. |

| Linker | Thioether | Thioether | Flexible tether for receptor binding pocket alignment. |

SAR Insight: The replacement of the cyanoguanidine group with an isocytosine moiety was intended to reduce the interaction with the heme iron of CYP450 enzymes (a known issue with cimetidine). While it increased H2 affinity, the isocytosine group, in conjunction with the imidazole ring, introduced a new metabolic liability.

2.2 Receptor Binding Kinetics

Oxmetidine acts as a competitive, reversible antagonist at the H2 receptor.

-

Potency (Relative): Intravenous oxmetidine is approximately 4x more potent than cimetidine in inhibiting gastric acid secretion.

-

Potency (Molar): On a molar basis, oral oxmetidine is ~2x more potent than cimetidine.

-

Estimated pA2: Based on relative potency data (log(4) ≈ 0.6), the estimated pA2 for oxmetidine in guinea pig atrium is 6.7 – 6.9 (compared to ~6.1 for cimetidine).

Mechanism of Action: H2 Signal Transduction

The therapeutic effect of oxmetidine is achieved by blocking the histamine-mediated activation of the parietal cell proton pump.

Pathway Description:

-

Ligand Binding: Histamine binds to the Gs-coupled H2 receptor on the basolateral membrane of the parietal cell.

-

Transduction: This activates Adenylyl Cyclase (AC).

-

Second Messenger: AC converts ATP to cAMP.

-

Effector: cAMP activates Protein Kinase A (PKA).

-

Acid Secretion: PKA phosphorylates proteins involved in the trafficking of H+/K+-ATPase pumps to the apical membrane, causing acid secretion.

-

Antagonism: Oxmetidine competitively occupies the H2 receptor, preventing step 1 and silencing the downstream cascade.

Figure 1: Competitive inhibition of the H2-receptor signaling cascade by oxmetidine.

Mechanism of Hepatotoxicity (The Failure Point)

Unlike cimetidine, which causes rare and mild liver enzyme elevations, oxmetidine caused significant hepatotoxicity leading to its withdrawal. Current toxicological consensus points to a "Dual-Hit" Mechanism .

Hit 1: Metabolic Bioactivation (Reactive Intermediates)

Oxmetidine undergoes hepatic metabolism (likely via CYP450 isozymes) to form reactive electrophilic intermediates.

-

Structural Alert: The imidazole ring and the isocytosine side chain are susceptible to oxidative bioactivation.

-

Reaction: These intermediates (potentially unstable epoxides or iminoquinone species) react with intracellular nucleophiles, specifically Glutathione (GSH) .

-

Consequence: When the rate of reactive metabolite formation exceeds the capacity of GSH synthesis, GSH depletion occurs. Unscavenged electrophiles then covalently bind to critical cellular proteins (protein adducts), triggering immune responses or enzymatic dysfunction.

Hit 2: Direct Mitochondrial Toxicity

Research indicates oxmetidine exerts a direct cytotoxic effect independent of metabolism.

-

Target: The drug inhibits mitochondrial respiration , specifically interfering with NADH-linked substrates (Pyruvate/Malate) at Complex I.

-

Outcome: This leads to a rapid depletion of ATP.

-

Synergy: The cell, already stressed by GSH depletion (Hit 1), cannot maintain ionic homeostasis due to ATP loss (Hit 2), leading to necrosis.

Figure 2: The Dual-Hit hypothesis of oxmetidine hepatotoxicity: metabolic activation and mitochondrial inhibition.

Experimental Protocols

5.1 H2 Antagonism Assay (Guinea Pig Atrium)

The isolated guinea pig right atrium is the "gold standard" tissue for assessing H2 chronotropic effects because H2 receptors directly regulate heart rate in this species (unlike H1 dominance in the ileum).

Protocol:

-

Tissue Isolation: Sacrifice a guinea pig (300-500g) via cervical dislocation. Rapidly excise the heart and transfer to oxygenated Krebs-Henseleit solution.

-

Dissection: Isolate the spontaneously beating right atrium.

-

Mounting: Suspend the atrium in a 20mL organ bath containing Krebs solution at 37°C, aerated with 95% O2 / 5% CO2. Apply 1g resting tension.

-

Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes.

-

Agonist Curve (Control): Construct a cumulative concentration-response curve (CCRC) using Histamine (

M to -

Antagonist Incubation: Incubate the tissue with Oxmetidine (e.g.,

M) for 30 minutes. -

Agonist Curve (Test): Repeat the Histamine CCRC in the presence of Oxmetidine.

-

Analysis: Measure the rightward shift of the curve. Calculate the Dose Ratio (DR) and determine the

value using the Schild equation:

5.2 Hepatotoxicity Assessment (Isolated Hepatocytes)

To verify the toxicity mechanism described in Section 4.

Protocol:

-

Isolation: Isolate hepatocytes from male Sprague-Dawley rats using a two-step collagenase perfusion method.

-

Culture: Plate cells at

cells/mL in Williams' Medium E. -

Treatment: Treat cells with Oxmetidine (0, 0.1, 0.5, 1.0 mM) for 1-4 hours.

-

Viability Assay (LDH): Collect supernatant and measure Lactate Dehydrogenase (LDH) leakage as a marker of membrane integrity (necrosis).

-

Metabolic Assay (ATP): Lyse cells and measure intracellular ATP levels using a luciferin-luciferase bioluminescence assay.

-

Self-Validation: If ATP drops before LDH leakage occurs, it confirms the mitochondrial mechanism (Hit 2) precedes membrane rupture.

-

References

-

Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist. Source: Gut (1982).

-

Mechanism of inhibition of rat liver mitochondrial respiration by oxmetidine, an H2-receptor antagonist. Source: Journal of Pharmacology and Experimental Therapeutics (1986).

-

Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. Source: Biochemical Pharmacology (1985).

-

The determination of receptor constants for histamine H2-agonists in the guinea-pig isolated right atrium. Source: British Journal of Pharmacology (1982).

-

Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry. Source: Chemical Research in Toxicology (2011).[2]

Sources

Comparative Chemical Pathology: Cimetidine vs. Oxmetidine

A Technical Analysis of Structural Evolution and Toxicological Divergence

Executive Summary

This guide provides a rigorous structural and functional analysis of Cimetidine (the prototype H2 receptor antagonist) and Oxmetidine (a potent but failed successor). While both agents share a common pharmacophore designed to inhibit gastric acid secretion, their metabolic fates diverge catastrophically due to specific structural modifications. This analysis dissects the "Bioisosteric Trap"—how a logical structural optimization to improve potency inadvertently introduced a toxicophore, leading to mitochondrial dysfunction and idiosyncratic hepatotoxicity.

Part 1: Structural Deconstruction & Pharmacophore Analysis

The evolution from Cimetidine to Oxmetidine represents a classic exercise in medicinal chemistry: retaining the primary binding motif while altering the "tail" to enhance affinity.

The Shared Pharmacophore (The Anchor)

Both molecules utilize a 5-methylimidazole ring linked via a thioether chain.[1]

-

Function: The imidazole ring mimics the endogenous ligand histamine, allowing recognition by the H2 receptor.

-

The Linker: The thioether chain (

) provides the necessary flexibility and distance (approx. 4 atoms) to span the receptor's active site.[1]

The Structural Divergence (The Tail)

The critical difference lies in the polar tail group, which interacts with the receptor's distal binding pocket.

| Feature | Cimetidine | Oxmetidine |

| Tail Group | Cyanoguanidine | 5,6-Methylenedioxybenzyl-substituted Isocytosine |

| Chemistry | Polar, neutral, hydrophilic.[1] | Lipophilic, aromatic, rigid. |

| pKa (Tail) | ~ -0.4 (Very weak base) | ~ 2.0 (Weak base) |

| Interaction | Hydrogen bonding (H-bond donor/acceptor).[1] | Hydrophobic interaction + H-bonding.[1] |

| Metabolic Risk | Low (CYP450 Reversible Inhibition).[1] | High (Bioactivation to Reactive Metabolites). |

Structural Logic Diagram

The following diagram illustrates the structural evolution and the functional consequences of the modifications.

Figure 1: Structural evolution from Histamine to Cimetidine and Oxmetidine, highlighting the critical tail modification.

Part 2: Physicochemical Profiling (ADME)[1]

The substitution of the cyanoguanidine with the benzodioxole-isocytosine moiety drastically alters the physicochemical landscape of the molecule.

Comparative Data Table

| Property | Cimetidine | Oxmetidine | Implication |

| Molecular Weight | 252.34 g/mol | 373.43 g/mol | Oxmetidine is significantly heavier, impacting solubility.[1] |

| LogP (Lipophilicity) | 0.40 | ~ 2.5 - 3.0 | Oxmetidine is much more lipophilic, increasing tissue penetration but also non-specific binding.[1] |

| Solubility (pH 7.4) | High (>10 mg/mL) | Low (<0.1 mg/mL) | Oxmetidine requires formulation aids (e.g., mesylate salt).[1] |

| H2 Receptor Affinity | Oxmetidine is 2-4x more potent due to hydrophobic tail interactions.[1] |

The Lipophilicity Trap

The increased LogP of Oxmetidine was intended to improve receptor binding energy. However, high lipophilicity (

-

Higher hepatic uptake.[1]

-

Increased affinity for CYP450 active sites (leading to metabolism rather than excretion).[1]

-

"Grease ball" non-specific binding to mitochondrial membranes.[1]

Part 3: Mechanistic Toxicology (The Core)

This section details why Oxmetidine failed. While Cimetidine causes manageable drug-drug interactions (DDIs), Oxmetidine causes cytotoxicity.[1]

Cimetidine: Reversible CYP Inhibition

Cimetidine binds to the heme iron of CYP450 enzymes (specifically CYP1A2, 2C9, 2D6, and 3A4) via the lone pair of electrons on the imidazole nitrogen.

-

Mechanism: Non-covalent, reversible coordination.

-

Outcome: Metabolic clearance of co-administered drugs (e.g., warfarin, theophylline) is slowed.

-

Clinical Result: DDI warnings, but rarely direct hepatotoxicity.

Oxmetidine: Metabolic Activation & Mitochondrial Toxicity

Oxmetidine contains a 1,3-benzodioxole (methylenedioxybenzene) moiety.[1] This is a well-known "structural alert" in medicinal chemistry.[1]

The Mechanism of Toxicity:

-

P450 Attack: CYP enzymes attempt to oxidize the methylene bridge of the benzodioxole.

-

Reactive Intermediate: This generates a carbene intermediate or facilitates ring opening to a catechol .

-

Quinone Formation: The catechol can be further oxidized to an ortho-quinone or quinone methide.[1]

-

Covalent Binding: These electrophilic species react with nucleophilic centers on proteins (cysteines) or deplete cellular Glutathione (GSH).[1]

-

Mitochondrial Collapse: Oxmetidine specifically inhibits the electron transport chain (Complex I/II), leading to ATP depletion and cell death (necrosis).

Figure 2: The metabolic activation pathway of Oxmetidine leading to hepatotoxicity.[1]

Part 4: Experimental Protocol: Reactive Metabolite Trapping

To verify the toxicity mechanism described above, researchers use Glutathione (GSH) Trapping Assays .[2] This protocol detects short-lived electrophiles (like those formed from Oxmetidine).[1]

Protocol: Microsomal GSH Trapping

Objective: Identify if Oxmetidine forms reactive intermediates when metabolized by liver microsomes.

Reagents:

-

Test Compound: Oxmetidine (10 µM).[1]

-

Trapping Agent: Glutathione (GSH) (5 mM) (labeled with

or -

Cofactor: NADPH (1 mM) (or regenerating system).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

Workflow:

-

Incubation:

-

Mix HLM, Buffer, and Oxmetidine.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate: Add NADPH and GSH simultaneously.

-

Control: Prepare a parallel sample without NADPH (to rule out non-metabolic reactivity).

-

-

Termination:

-

After 30-60 minutes, quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

-

Centrifuge at 3000g for 15 min to pellet proteins.

-

-

Analysis (LC-MS/MS):

Data Interpretation[3][4][5][6][7]

-

Positive Result: Detection of [M + O + GSH - 2H] adducts indicates the formation of a quinone-like reactive species.[1]

-

Oxmetidine Specifics: You will likely observe adducts on the benzodioxole ring (opened to catechol) or the pyrimidone ring.

Figure 3: Workflow for the Glutathione Trapping Assay to detect reactive metabolites.

Part 5: Clinical Implications & Conclusion

The comparison of Cimetidine and Oxmetidine serves as a cautionary tale in drug design.

-

Potency is not Safety: Oxmetidine was more potent than Cimetidine (higher affinity), but its "structural alert" (benzodioxole) caused its demise.[1]

-

The Bioisostere Fallacy: Replacing the cyanoguanidine with a lipophilic isocytosine analog solved the "potency" problem but created a "toxicity" problem.

-

Current Status:

-

Cimetidine: Still available (OTC/Rx), though largely superseded by Famotidine (which lacks CYP inhibition).

-

Oxmetidine: Withdrawn/Discontinued during clinical trials due to hepatitis and transaminase elevations.

-

Final Recommendation for Researchers: When modifying a lead compound (like Cimetidine) to increase lipophilicity, mandatory Reactive Metabolite Screening (GSH trapping) and Mitochondrial Toxicity Assays (Glu/Gal media switch) must be performed early to avoid the "Oxmetidine Trap."

References

-

PubChem. (n.d.).[1] Oxmetidine | C19H21N5O3S.[1] National Library of Medicine. Retrieved from [Link][1]

-

LiverTox. (2018).[1] Cimetidine - LiverTox - NCBI Bookshelf.[1] National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

-

Rush, G. F., et al. (1985). Mechanism of oxmetidine (SK&F 92994) cytotoxicity in isolated rat hepatocytes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Cyprotex. (n.d.).[1] Reactive Metabolite Assessment (Glutathione Trapping). Evotec. Retrieved from [Link][1]

- Ganellin, C. R. (1981). Medicinal Chemistry and Dynamic Structure-Activity Analysis in the Discovery of Drugs Acting at Histamine H2 Receptors. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: The Hepatotoxicity Profile and Withdrawal of Oxmetidine

A Case Study in Mitochondrial Dysfunction and Structural Alerts in H2 Receptor Antagonist Design

Executive Summary

Oxmetidine (SK&F 92994) represents a pivotal case study in the history of drug-induced liver injury (DILI). Developed by Smith Kline & French (SK&F) in the early 1980s as a second-generation H2 receptor antagonist (H2RA) to succeed cimetidine (Tagamet), oxmetidine was designed to offer increased potency and a reduced potential for cytochrome P450 inhibition.

However, the drug was suspended from clinical trials and effectively withdrawn from development circa 1983–1984 following reports of severe, idiosyncratic hepatitis. Unlike its predecessor cimetidine, whose rare hepatotoxicity is largely immune-mediated, oxmetidine demonstrated intrinsic, dose-dependent cytotoxicity driven by direct mitochondrial electron transport chain (ETC) inhibition and the metabolic activation of its methylenedioxybenzyl structural moiety.

This guide analyzes the mechanistic failure of oxmetidine, providing researchers with the historical context, molecular toxicology profiles, and modern screening protocols necessary to prevent similar attrition in current drug discovery pipelines.

The Clinical Context: The H2 Antagonist Race[1]

In the late 1970s, cimetidine revolutionized ulcer therapy.[1][2] However, it had limitations, primarily its imidazole ring-mediated inhibition of CYP450 enzymes (causing drug-drug interactions) and anti-androgenic side effects.

SK&F sought a "cleaner" successor. Oxmetidine was synthesized with two major structural modifications:

-

Isocytosine ring: Replacing the cyanoguanidine group of cimetidine to reduce anti-androgenic effects.

-

Methylenedioxybenzyl (benzodioxole) group: Added to increase lipophilicity and potency.

While oxmetidine achieved higher potency and lacked significant CYP inhibition, the structural changes introduced a new, unforeseen toxicity profile.

Figure 1: Development Timeline & Attrition Logic

Caption: The trajectory of H2RA development showing the divergence of oxmetidine towards toxicity compared to the successful furan-based ranitidine.

Mechanistic Toxicology: The Core Failure

The hepatotoxicity of oxmetidine is distinct from cimetidine. It is characterized by a dual mechanism of action involving direct mitochondrial toxicity and metabolic bioactivation.

Primary Mechanism: Mitochondrial Complex I Inhibition

Research utilizing isolated rat liver mitochondria (RLM) confirmed that oxmetidine acts as a direct inhibitor of the Electron Transport Chain (ETC).

-

Site of Action: Complex I (NADH:ubiquinone oxidoreductase).

-

Evidence: Oxmetidine inhibits respiration supported by NAD+-linked substrates (Pyruvate/Malate) but spares respiration supported by Succinate (Complex II substrate).

-

Consequence: This blockage halts proton pumping, collapses the mitochondrial membrane potential (

), and depletes cellular ATP. ATP depletion occurs prior to cell death, indicating it is the causative event, not a downstream artifact.

Secondary Mechanism: Metabolic Activation (The Structural Alert)

The methylenedioxybenzyl group is a known "structural alert" in medicinal chemistry.

-

Bioactivation: CYP450 enzymes can oxidize the methylene carbon, opening the ring to form a reactive quinone methide or catechol intermediate.

-

Covalent Binding: These electrophilic intermediates covalently bind to hepatic proteins and deplete glutathione (GSH).

-

Synergy: The depletion of GSH renders the hepatocyte more vulnerable to the oxidative stress generated by the stalled mitochondrial ETC.

Figure 2: The Dual-Hit Toxicity Pathway

Caption: Oxmetidine induces liver injury via converging pathways: direct mitochondrial respiratory chain blockade and reactive metabolite formation.

Comparative Profiling: Oxmetidine vs. Competitors

The following table contrasts the safety profiles of the major H2RAs of that era. Note the correlation between lipophilicity and intrinsic toxicity.

| Feature | Cimetidine (Tagamet) | Ranitidine (Zantac) | Oxmetidine |

| Chemical Class | Imidazole | Furan | Benzodioxole-Imidazole |

| Lipophilicity (LogP) | Low (0.4) | Low (0.2) | High (>2.0) |

| Primary Toxicity | Rare, Idiosyncratic | Rare, Idiosyncratic | Dose-Dependent, Intrinsic |

| Mitochondrial Effect | None at therapeutic doses | None | Complex I Inhibition |

| CYP Inhibition | Strong (CYP1A2, 2C9, 2D6) | Weak/None | Weak/None |

| Hepatotoxicity Mech | Hypersensitivity | Hypersensitivity | ATP Depletion + Reactive Metabolite |

Experimental Protocols (Retrospective & Modern)

To validate the toxicity profile of oxmetidine (or screen a new candidate with similar structures), the following protocols establish a self-validating safety system.

Protocol A: Mitochondrial Respiration Assay (Clark Electrode / Seahorse)

Purpose: To differentiate between Complex I and Complex II inhibition.

-

Isolation: Isolate Rat Liver Mitochondria (RLM) via differential centrifugation in mannitol-sucrose-EGTA buffer.

-

Basal Check: Resuspend RLM in respiration buffer. Ensure Respiratory Control Ratio (RCR) > 4.0 using glutamate/malate.

-

Complex I Challenge:

-

Add Substrate: Glutamate (5mM) + Malate (5mM) .

-

Add ADP (250 µM) to induce State 3 respiration.

-

Add Test Compound (Oxmetidine 0–500 µM).

-

Result: Oxmetidine will dose-dependently reduce O2 consumption rate (OCR).

-

-

Complex II Challenge (The Control):

Protocol B: Glutathione (GSH) Trapping Assay

Purpose: To detect reactive quinone methide intermediates.

-

Incubation: Incubate human liver microsomes (HLM) with the test compound (10 µM) and NADPH (1 mM).

-

Trapping Agent: Add excess Glutathione (GSH) or Dansyl-GSH (5 mM).

-

Analysis: Terminate reaction with ice-cold acetonitrile. Centrifuge.

-

Detection: Analyze supernatant via LC-MS/MS.

-

Validation: Search for [M + GSH - 2H]+ adducts. The presence of these adducts confirms the formation of a reactive intermediate capable of covalent binding.

Lessons for Drug Design

The failure of oxmetidine provides critical rules for modern medicinal chemistry:

-

Lipophilicity Limits: High lipophilicity (LogP > 3) often correlates with mitochondrial accumulation and off-target toxicity. Oxmetidine's attempt to increase potency via lipophilic groups backfired.

-

Structural Alerts: The 1,3-benzodioxole (methylenedioxy) ring is now a recognized structural alert. While present in some approved drugs (e.g., paroxetine, tadalafil), it requires rigorous screening for quinone methide formation and GSH depletion.

-

Screening Hierarchy: Standard cytotoxicity assays (LDH release) are often too late. Mitochondrial function assays (ATP, Membrane Potential) must be conducted early, especially for compounds designed to be lipophilic bases.

Figure 3: The Modern Safety Screening Funnel

Caption: A hierarchical screening workflow designed to detect oxmetidine-like liabilities early in the discovery phase.

References

-

Rush, G. F., et al. (1997). "Mechanism of inhibition of rat liver mitochondrial respiration by oxmetidine, an H2-receptor antagonist."[5] Journal of Pharmacology and Experimental Therapeutics.

-

Oldham, H. G., & Chenery, R. J. (1985). "Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes."[6] Biochemical Pharmacology.

-

Clarke, J. B., et al. (1990). "The mechanism of toxicity of oxmetidine to isolated rat hepatocytes." Archives of Toxicology.

-

Kalgutkar, A. S., et al. (2005). "Structural alerts for toxicity: metabolic activation of quinone methide formation." Current Drug Metabolism.

-

Boyd, E., et al. (1983). "Oxmetidine: A new H2-receptor antagonist." Gut.

Sources

- 1. The development of cimetidine: 1964-1976. A human story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cimetidine - Wikipedia [en.wikipedia.org]

- 5. Mechanism of inhibition of rat liver mitochondrial respiration by oxmetidine, an H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxmetidine Mesylate: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of oxmetidine mesylate, a histamine H₂-receptor antagonist. This document delves into its core physicochemical properties, outlines detailed experimental protocols for their determination, and explores its mechanism of action with relevant in vitro and in vivo assay methodologies.

Introduction

Oxmetidine is a potent and specific histamine H₂-receptor antagonist, structurally distinct from cimetidine by the presence of an isocytosine ring in its side chain instead of a cyanoguanidine moiety.[1] Developed as a potential treatment for peptic ulcers and other conditions related to excessive gastric acid secretion, it has been a subject of significant research.[1][2][3] This guide focuses on the mesylate salt form of oxmetidine, providing critical technical information for researchers and developers in the pharmaceutical sciences.

PART 1: Core Physicochemical Profile of Oxmetidine Mesylate

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its formulation, bioavailability, and ultimately, its therapeutic efficacy.

Chemical Identification:

-

Chemical Name: 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]-4(1H)-pyrimidinone, dimethanesulfonate

-

CAS Number: 84455-52-7

Physicochemical Data Summary:

| Property | Value (Oxmetidine Base) | Proposed Method for Oxmetidine Mesylate | Rationale for Method Selection |

| Molecular Formula | C₁₉H₂₁N₅O₃S | C₂₁H₂₉N₅O₉S₃ | N/A |

| Molecular Weight | 399.5 g/mol | 591.7 g/mol | N/A |

| Melting Point | Not available | Capillary Melting Point Method (USP <741>) | Standard, reliable method for crystalline solids. |

| Solubility | Not available | Equilibrium Solubility Method (USP <1236>) | Provides quantitative data in various solvents, crucial for formulation.[4] |

| pKa | Not available | Potentiometric Titration | Gold standard for determining ionization constants, which affect solubility and absorption.[5][6][7][8] |

| LogP (Octanol/Water) | 2.11 (experimental) | Shake-Flask Method | A key indicator of lipophilicity and potential for membrane permeability.[9] |

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new drug substance like oxmetidine mesylate.

Caption: A logical workflow for the physicochemical characterization of oxmetidine mesylate.

Detailed Experimental Protocols

1. Determination of Melting Point (Capillary Method - USP <741>):

-

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state.

-

Procedure:

-

Finely powder the dry oxmetidine mesylate sample.

-

Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the substance is completely molten. The range between these two temperatures is the melting range.

-

2. Equilibrium Solubility Determination (Shake-Flask Method - USP <1236>): [4]

-

Principle: An excess of the solid drug is agitated in a specific solvent until equilibrium is reached, and the concentration of the dissolved drug is then measured.

-

Procedure:

-

Add an excess amount of oxmetidine mesylate to a series of vials containing different solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, ethanol).

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium.

-

After agitation, allow the samples to stand to permit the undissolved solid to settle.

-

Withdraw an aliquot from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Analyze the concentration of oxmetidine mesylate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

3. pKa Determination (Potentiometric Titration): [5][6][7][8]

-

Principle: The pKa is determined by monitoring the pH of a solution of the drug as it is titrated with a strong acid or base. The pKa is the pH at which 50% of the drug is in its ionized form.

-

Procedure:

-

Accurately weigh and dissolve a known amount of oxmetidine mesylate in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is low).

-

Immerse a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the ionizable groups.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by analyzing the first and second derivatives of the curve.

-

PART 2: Mechanism of Action and Biological Activity

Oxmetidine functions as a competitive antagonist at the histamine H₂-receptors, primarily located on the basolateral membrane of gastric parietal cells.[1] This antagonism inhibits the binding of histamine, thereby reducing the secretion of gastric acid.[3]

Histamine H₂-Receptor Signaling Pathway

The binding of histamine to the H₂-receptor initiates a G-protein-coupled signaling cascade that leads to the activation of the proton pump (H⁺/K⁺-ATPase) and subsequent acid secretion. Oxmetidine, by blocking this initial step, prevents the downstream signaling events.

Caption: The histamine H₂-receptor signaling pathway and the inhibitory action of oxmetidine mesylate.

Experimental Protocols for Biological Activity Assessment

1. In Vitro Receptor Binding Assay (Competitive Displacement): [10]

-

Principle: This assay measures the ability of oxmetidine mesylate to displace a radiolabeled ligand that has a known high affinity for the H₂-receptor. The concentration of oxmetidine mesylate that displaces 50% of the radioligand (IC₅₀) is a measure of its binding affinity.

-

Procedure:

-

Prepare a membrane fraction from cells expressing the human H₂-receptor (e.g., HEK-293 cells).

-

Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-tiotidine).

-

Add increasing concentrations of unlabeled oxmetidine mesylate to the incubation mixture.

-

Allow the binding to reach equilibrium.

-

Separate the bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the oxmetidine mesylate concentration and determine the IC₅₀ value.

-

2. In Vivo Gastric Acid Secretion Inhibition Assay (Rat Model): [11][12][13][14]

-

Principle: This assay evaluates the ability of oxmetidine mesylate to inhibit gastric acid secretion in a living organism, providing insights into its in vivo potency and duration of action.

-

Procedure:

-

Use adult male Sprague-Dawley rats, fasted overnight with free access to water.

-

Anesthetize the rats and perform a laparotomy to expose the stomach.

-

Ligate the pylorus to prevent the passage of gastric contents into the duodenum.

-

Administer oxmetidine mesylate or vehicle control either orally (p.o.) or intravenously (i.v.).

-

After a specific time period (e.g., 2-4 hours), collect the gastric contents.

-

Measure the volume of the gastric juice and determine the total acid output by titrating with a standardized solution of NaOH.

-

Calculate the percentage inhibition of gastric acid secretion by comparing the acid output in the oxmetidine-treated group to the vehicle-treated control group.

-

Conclusion

Oxmetidine mesylate is a potent histamine H₂-receptor antagonist with a clear mechanism of action. This guide has provided a framework for its comprehensive physicochemical characterization and biological evaluation. The detailed protocols serve as a valuable resource for researchers and drug development professionals, enabling consistent and reliable data generation. A thorough understanding of these fundamental properties is paramount for the successful development and formulation of oxmetidine mesylate as a therapeutic agent.

References

-

Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf. (n.d.). Retrieved February 7, 2026, from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. (2024, March 18). Retrieved February 7, 2026, from [Link]

-

Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. (n.d.). Retrieved February 7, 2026, from [Link]

-

Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

-

Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes. (n.d.). Retrieved February 7, 2026, from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (n.d.). Retrieved February 7, 2026, from [Link]

-

Histamine H2 receptor - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

-

Oxmetidine | C19H21N5O3S - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

Gastric Acid Inhibition and Oxmetidine Kinetics in Duodenal Ulcer - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

-

<1236> Solubility Measurements - USP-NF. (2016, September 30). Retrieved February 7, 2026, from [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Retrieved February 7, 2026, from [Link]

-

Inhibition of food stimulated gastric acid secretion by cimetidine - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Physiological implications of biased signaling at histamine H2 receptors - Frontiers. (n.d.). Retrieved February 7, 2026, from [Link]

-

In vitro receptor binding assays: General methods and considerations - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Novel insights into histamine H 2 receptor biology - American Physiological Society Journal. (n.d.). Retrieved February 7, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved February 7, 2026, from [Link]

-

Inhibition of gastric acid secretion by cimetidine in patients with duodenal ulcer - PubMed. (1975, August 21). Retrieved February 7, 2026, from [Link]

-

Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

In vitro receptor binding assays: general methods and considerations - PubMed - NIH. (2008, May 13). Retrieved February 7, 2026, from [Link]

-

Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020, May 20). Retrieved February 7, 2026, from [Link]

-

Cimetidine | C10H16N6S - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

The effect of cimetidine on basal gastric acid secretion in the rat - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uspnf.com [uspnf.com]

- 5. scispace.com [scispace.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gastric acid inhibition and oxmetidine kinetics in duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of gastric acid secretion by cimetidine in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of cimetidine on basal gastric acid secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of the Isocytosine Moiety in Oxmetidine Pharmacology

Executive Summary

Oxmetidine (SK&F 92994) represents a pivotal case study in medicinal chemistry, illustrating the complex trade-offs between potency optimization and metabolic liability. Designed as a successor to cimetidine, oxmetidine replaced the cyanoguanidine moiety with a 5-substituted isocytosine (2-aminopyrimidin-4-one) ring. This bioisosteric replacement significantly enhanced histamine H2-receptor affinity and eliminated the anti-androgenic side effects associated with cimetidine. However, the drug was withdrawn from clinical development due to idiosyncratic hepatotoxicity.[1]

This guide analyzes the specific pharmacological role of the isocytosine moiety, detailing its contribution to receptor binding, physicochemical properties, and its implication in the mitochondrial toxicity pathways that ultimately led to the drug's failure.

Structural Rationale: The Isocytosine Bioisostere

The development of H2-receptor antagonists (H2RAs) relies on a specific pharmacophore model: an aromatic ring (often imidazole) linked by a flexible chain to a polar, H-bonding terminus.

The Cyanoguanidine Limitation

Cimetidine utilizes a cyanoguanidine group as its polar terminus. While effective, this group has limitations:

-

Weak Basicity: The electron-withdrawing cyano group reduces the basicity of the guanidine (pKa ~ -0.4), ensuring it remains neutral at physiological pH to facilitate membrane crossing.

-

Side Effects: The cyanoguanidine moiety was implicated in weak anti-androgenic activity (gynecomastia) and inhibition of cytochrome P450 enzymes.

The Isocytosine Solution

Oxmetidine incorporates an isocytosine (specifically a 2-amino-4-pyrimidone) moiety.

-

Bioisosterism: The isocytosine ring mimics the planar, polar H-bonding array of cyanoguanidine but within a rigid heterocyclic framework.

-

pKa Modulation: The isocytosine moiety possesses a pKa typically in the range of 4.0–4.5 (for the protonation of the ring nitrogen), ensuring it remains predominantly uncharged at physiological pH (7.4), optimizing bioavailability while maintaining the dipole required for receptor interaction.

-

Potency Enhancement: The rigidification of the polar group reduces the entropic cost of binding, contributing to oxmetidine being approximately 2-4 times more potent than cimetidine on a molar basis.

SAR Evolution Diagram

Figure 1: Structural evolution from Cimetidine to Oxmetidine, highlighting the transition from a flexible cyanoguanidine to a rigid isocytosine scaffold.[2]

Pharmacodynamics: Receptor Binding Mechanism

The isocytosine moiety is critical for the "anchoring" of oxmetidine within the H2 receptor pocket.

Bidentate Hydrogen Bonding

The H2 receptor features a polar region involving Asp98 and Thr190 (transmembrane domain). The isocytosine moiety acts as a bidentate ligand:

-

H-Bond Donor: The exocyclic amine (-NH-) or the ring -NH- (tautomer dependent) donates a hydrogen to Asp98 .

-

H-Bond Acceptor: The carbonyl oxygen (=O) or ring nitrogen accepts a hydrogen from Thr190 or Tyr250.

This "push-pull" hydrogen bonding network mimics the interaction of the endogenous ligand, histamine, but with higher affinity due to the stabilization provided by the lipophilic 5-benzyl substituent (benzodioxole) unique to oxmetidine.

The Toxicity Paradox: Isocytosine and Mitochondrial Inhibition

While the isocytosine moiety solved the potency and hormonal side-effect issues, oxmetidine failed due to hepatotoxicity. It is crucial to distinguish between the direct toxicity of the isocytosine ring and the consequential toxicity of the whole molecule.

Mechanism of Hepatotoxicity

Research indicates that oxmetidine causes cytotoxicity in isolated hepatocytes through the inhibition of mitochondrial respiration , specifically at the electron transport chain (ETC).

-

Site of Action: Complex I (NADH:ubiquinone oxidoreductase) or the segment preceding ubiquinone.

-

Role of Lipophilicity: The isocytosine group, when substituted with the lipophilic benzodioxole group, creates a molecule with significantly higher logP than cimetidine. This high lipophilicity facilitates accumulation in the mitochondrial inner membrane.

-

The Isocytosine Factor: Unlike the cyanoguanidine (which is highly polar and hydrophilic), the substituted isocytosine scaffold contributes to a physicochemical profile that favors mitochondrial uptake.

Mitochondrial Toxicity Pathway

Figure 2: The cascade of oxmetidine-induced hepatotoxicity, driven by mitochondrial respiratory blockade.

Experimental Protocols

To validate the pharmacological profile and toxicity of isocytosine-based H2RAs, the following self-validating protocols are recommended.

Protocol A: Comparative H2-Receptor Binding Assay

Objective: Determine the affinity (

-

Tissue Preparation: Homogenize guinea pig cerebral cortex (rich in H2 receptors) in 50 mM Na/K phosphate buffer (pH 7.4). Centrifuge at 40,000 x g for 30 min. Resuspend pellet.

-

Ligand: Use

-Tiotidine (a high-affinity radioligand). -

Incubation:

-

Mix 100 µL membrane suspension + 50 µL

-Tiotidine (2 nM final) + 50 µL Test Compound (Oxmetidine, -

Incubate at 25°C for 60 minutes to reach equilibrium.

-

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

-

Quantification: Liquid scintillation counting.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Protocol B: Hepatocyte Cytotoxicity Assay (Mitochondrial Integrity)

Objective: Assess the specific toxicity of the isocytosine derivative compared to cimetidine.

-

Cell Isolation: Isolate rat hepatocytes via collagenase perfusion (viability >85% by Trypan Blue).

-

Suspension Culture: Suspend cells (

cells/mL) in Krebs-Henseleit buffer (pH 7.4) under 95% -

Dosing:

-

Group A: Vehicle Control.

-

Group B: Cimetidine (1 mM).

-

Group C: Oxmetidine (0.5 mM - 1 mM).

-

-

Time Points: Sample at 0, 30, 60, 120 minutes.

-

Assays:

-

Viability: Trypan Blue exclusion (count % unstained cells).

-

ATP Levels: Luciferin-Luciferase bioluminescence assay.

-

LDH Leakage: Measure Lactate Dehydrogenase in supernatant (marker of membrane rupture).

-

-

Validation Criteria: Oxmetidine should show a time-dependent decrease in ATP preceding LDH leakage, confirming mitochondrial dysfunction as the primary event.

Comparative Data Summary

| Feature | Cimetidine | Oxmetidine | Role of Isocytosine Moiety |

| Polar Pharmacophore | Cyanoguanidine | Isocytosine (2-amino-4-pyrimidone) | Rigid bioisostere; improves binding entropy. |

| H2 Receptor Potency | 1x (Reference) | 2-4x | Enhanced H-bonding alignment. |

| LogP (Lipophilicity) | 0.4 | ~2.0 | Increases membrane permeability and mitochondrial accumulation. |

| CYP450 Inhibition | Moderate (binds heme iron) | Low/Negligible | Isocytosine lacks the imidazole nitrogen interaction with heme. |

| Primary Toxicity | Anti-androgenic (minor) | Hepatotoxicity (severe) | Contributes to lipophilicity-driven mitochondrial toxicity. |

References

-

Brimblecombe, R. W., et al. (1978). "Cimetidine—a non-thiourea H2-receptor antagonist." Journal of International Medical Research.

-

Blakemore, R. C., et al. (1980). "Oxmetidine (SK&F 92994): A new H2-receptor antagonist." British Journal of Pharmacology.

-

Rush, G. F., et al. (1985). "Mechanism of oxmetidine (SK&F 92994) cytotoxicity in isolated rat hepatocytes." Journal of Pharmacology and Experimental Therapeutics.

-

Ganellin, C. R. (2011). "Analogues of Cimetidine." Medicinal Chemistry: The Role of Organic Chemistry in Drug Research.

-

Oldham, H. G., & Chenery, R. J. (1985). "Oxmetidine inhibition of mitochondrial respiration."[3] Toxicology and Applied Pharmacology.

Sources

- 1. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cimetidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Mechanism of inhibition of rat liver mitochondrial respiration by oxmetidine, an H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Oxmetidine Binding Affinity & H2 Receptor Interaction

Executive Summary

Oxmetidine (SK&F 92994) represents a pivotal case study in medicinal chemistry, illustrating the delicate balance between receptor affinity and metabolic toxicity. Developed as a second-generation histamine H2-receptor antagonist, Oxmetidine was designed to improve upon the potency of cimetidine. While it successfully achieved a 4-fold increase in potency (intravenous) compared to cimetidine, its development was halted due to idiosyncratic hepatotoxicity.

This guide details the molecular pharmacology of Oxmetidine, its specific binding affinity (

Molecular Pharmacology & SAR

Structural Evolution

Oxmetidine retains the imidazole ring found in histamine and cimetidine, which is critical for H2 receptor recognition. However, it diverges significantly in the "polar tail" region to increase affinity and alter pharmacokinetic properties.

-

Imidazole Moiety: Retains the 5-methyl-1H-imidazol-4-yl group, ensuring recognition by the H2 receptor's active site.

-

Isocytosine Replacement: The cyanoguanidine group of cimetidine (implicated in anti-androgenic side effects and P450 inhibition) is replaced by a 2-amino-4-pyrimidone (isocytosine) ring.

-

Lipophilic Extension: A 5-(3,4-methylenedioxybenzyl) group (piperonyl) is attached to the pyrimidone. This lipophilic "tail" interacts with an auxiliary hydrophobic pocket on the H2 receptor, significantly increasing binding affinity (

) but also increasing lipophilicity (

Mechanism of Action

Oxmetidine acts as a competitive, reversible antagonist at the H2 receptor on the basolateral membrane of gastric parietal cells. By blocking histamine binding, it prevents the conformational change required to activate the

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway in the parietal cell and the specific blockade point of Oxmetidine.

Figure 1: Competitive antagonism of Oxmetidine at the Parietal Cell H2 Receptor, preventing cAMP-mediated proton pump activation.

Binding Affinity Data

The table below synthesizes comparative binding data. Oxmetidine demonstrates superior potency to cimetidine, attributed to the additional hydrophobic interactions provided by the benzodioxol-benzyl tail.

| Compound | Receptor Target | Relative Potency (Molar) | Primary Clinical Failure Mode | ||

| Cimetidine | H2 | 1.0 (Reference) | 6.10 – 6.20 | 0.8 | CYP450 Inhibition (Drug Interactions) |

| Oxmetidine | H2 | 2.0 (Oral) / 4.0 (IV) | 6.70 – 6.90 * | 0.2 | Hepatotoxicity (Cytotoxicity) |

| Ranitidine | H2 | 4.0 – 5.0 | 6.80 – 7.00 | 0.15 | NDMA Impurity (Recall) |

| Famotidine | H2 | 20.0 – 50.0 | 7.60 – 7.90 | 0.03 | None (Current Standard) |

*Note:

Experimental Protocol: Radioligand Binding Assay

To determine the affinity (

Materials

-

Tissue: Guinea pig gastric fundic mucosa (rich in parietal cells).

-

Radioligand:

-Tiotidine (high affinity, -

Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM EDTA.

-

Displacer:

M unlabeled Cimetidine (for defining non-specific binding).

Workflow Diagram

Figure 2: Workflow for H2 Receptor Radioligand Binding Assay.

Step-by-Step Methodology

-

Membrane Preparation: Homogenize gastric mucosa in ice-cold Tris-HCl buffer. Centrifuge at 20,000 x g for 20 minutes. Discard supernatant and resuspend the pellet (membrane fraction).

-

Incubation: Prepare assay tubes containing:

- L Membrane suspension.

-

L

-

L Oxmetidine (Increasing concentrations:

-

Equilibrium: Incubate at 37°C for 30 minutes to reach equilibrium.

-

Termination: Rapidly filter through Whatman GF/B glass fiber filters using a cell harvester to separate bound from free ligand. Wash filters 3x with ice-cold buffer.

-

Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

-

Calculation:

-

Plot % Specific Binding vs. Log[Oxmetidine].

-

Determine

. -

Calculate

using the Cheng-Prusoff Equation :

-

Toxicology & The "Affinity Trap"

While Oxmetidine achieved the goal of higher affinity (via the lipophilic piperonyl tail), this structural modification proved fatal to the drug's development.

-

Hepatotoxicity: Clinical trials revealed elevated transaminases and cases of hepatitis.

-

Mechanism: Unlike cimetidine, which causes toxicity via P450 inhibition, Oxmetidine exhibits direct cytotoxicity to hepatocytes. The lipophilic benzyl-imidazoyl moiety facilitates accumulation in the liver, leading to membrane disruption or formation of reactive metabolites that deplete glutathione.

-

Lesson for Researchers: The Oxmetidine case demonstrates that increasing receptor affinity via lipophilic appendages (

) often correlates with increased off-target toxicity, a phenomenon known in modern drug discovery as "molecular obesity."

References

-

Mills, J. G., et al. (1982). "Oxmetidine: clinical pharmacological studies with a new H2-receptor antagonist."[1] Gut. Available at: [Link]

-

Ganellin, C. R. (1981). "Medicinal chemistry and dynamic structure-activity analysis in the discovery of drugs acting at histamine H2 receptors." Journal of Medicinal Chemistry. Available at: [Link]

-

Willson, R. A., et al. (1988). "Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes."[2] Journal of Applied Toxicology. Available at: [Link]

-

Chew, C. S., et al. (1986). "Effects of H2-receptor antagonists on [3H]-cimetidine binding and histamine-stimulation of cellular cAMP in isolated guinea pig gastric glands." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

PubChem. (2025).[3] "Oxmetidine Compound Summary." National Library of Medicine. Available at: [Link]

Sources

An In-Depth Technical Guide to the Comparative In Vitro Potency of Oxmetidine and Ranitidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Contextualizing H₂-Receptor Antagonism

The development of histamine H₂-receptor antagonists marked a paradigm shift in the management of acid-peptic disorders.[1] These agents act by competitively blocking the action of histamine on parietal cells in the stomach, thereby reducing gastric acid secretion.[2] This guide provides a detailed comparative analysis of two such antagonists, oxmetidine and ranitidine, focusing exclusively on their in vitro pharmacological profiles. While ranitidine became a cornerstone of therapy for decades, oxmetidine, a potent analogue of the first-in-class agent cimetidine, had a different trajectory, being withdrawn from clinical trials due to toxicity concerns.[3] Understanding the fundamental differences in their in vitro potency and receptor interaction is crucial for drug development professionals seeking to design next-generation therapeutics with optimized efficacy and safety profiles. This document delineates the core mechanisms, validated experimental protocols, and comparative data that define their activities at the molecular and cellular levels.

Core Mechanism of Action: The H₂-Receptor Signaling Cascade

Both oxmetidine and ranitidine exert their effects by interrupting a well-defined signal transduction pathway in gastric parietal cells. The histamine H₂ receptor is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein, Gs.[2]

The Causality of Acid Secretion:

-

Histamine Binding: Endogenous histamine, released from enterochromaffin-like (ECL) cells, binds to the H₂ receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, activating the associated Gs protein.

-

Adenylyl Cyclase Stimulation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

-

PKA Activation & Proton Pump Phosphorylation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the H⁺/K⁺ ATPase (the proton pump), leading to its translocation to the cellular membrane and the subsequent secretion of H⁺ ions into the gastric lumen.[2]

Oxmetidine and ranitidine function as competitive antagonists , reversibly binding to the H₂ receptor and preventing histamine from initiating this cascade.[4] Their potency is a direct measure of how effectively they accomplish this blockade.

Caption: H₂-Receptor signaling pathway and point of antagonist intervention.

In Vitro Methodologies for Quantifying Antagonist Potency

To compare oxmetidine and ranitidine, two primary categories of in vitro assays are indispensable: direct binding assays to measure receptor affinity and functional assays to measure the physiological consequence of that binding. The choice between these assays is dictated by the scientific question; binding assays assess the physical interaction, while functional assays measure the biological outcome.

Radioligand Binding Assays: Measuring Receptor Affinity (Kᵢ)

This technique provides a direct measure of the affinity of a ligand for a receptor. It quantifies how avidly oxmetidine and ranitidine bind to the H₂ receptor by measuring their ability to displace a known high-affinity radiolabeled ligand.

Expert Insight: The trustworthiness of this assay hinges on achieving equilibrium conditions and ensuring the specificity of binding. The choice of radioligand (e.g., ³H-tiotidine, a potent H₂ antagonist) is critical, as its binding characteristics define the assay's parameters.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize tissue rich in H₂ receptors (e.g., guinea pig cerebral cortex) or cultured cells stably expressing the human H₂ receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Incubation:

-

In a series of tubes, combine:

-

A fixed concentration of radioligand (e.g., ³H-tiotidine) near its Kₑ value.

-

Increasing concentrations of the unlabeled antagonist (oxmetidine or ranitidine).

-

The prepared membrane homogenate (e.g., 50-100 µg protein).

-

-

For "total binding," omit the unlabeled antagonist.

-

For "non-specific binding," add a saturating concentration of a potent, unlabeled H₂ antagonist (e.g., 10 µM tiotidine).

-

Incubate at a controlled temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor drug to generate an inhibition curve.

-

Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. A lower Kᵢ value signifies higher binding affinity.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Measuring Antagonism of Adenylyl Cyclase (pA₂)

This approach assesses the functional consequence of receptor binding: the antagonist's ability to inhibit the histamine-stimulated production of cAMP. The result is often expressed as a pA₂ value, a robust measure of competitive antagonist potency.

Expert Insight: The pA₂ value, derived from the Schild equation, represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the original response. It is a powerful, system-independent measure of potency. A higher pA₂ value indicates a more potent antagonist.

Experimental Protocol: Adenylyl Cyclase Activity Assay

-

Cell Preparation:

-

Use whole cells (e.g., HEK293 cells expressing the H₂ receptor) or membrane preparations as described in 3.1.1.

-

-

Antagonist and Agonist Incubation:

-

Aliquot cells/membranes into a multi-well plate.

-

Pre-incubate with multiple concentrations of the antagonist (oxmetidine or ranitidine) for a set period (e.g., 15-30 minutes) to allow for receptor binding.

-

Stimulate the cells by adding increasing concentrations of an H₂ agonist (e.g., histamine). Include a control group with no antagonist.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

-

cAMP Quantification:

-

Terminate the reaction by lysing the cells (e.g., with HCl or a detergent-based lysis buffer).

-

Measure the concentration of cAMP in the cell lysates using a validated method, such as:

-

Competitive Enzyme Immunoassay (EIA) / ELISA

-

Radioimmunoassay (RIA)

-

Homogeneous Time-Resolved Fluorescence (HTRF) assays

-

-

-

Data Analysis:

-

For each antagonist concentration, plot the agonist dose-response curve (cAMP produced vs. log[Histamine]).

-

Observe the rightward shift in the agonist dose-response curve in the presence of increasing antagonist concentrations.

-

Perform a Schild regression analysis . Plot log(dose ratio - 1) versus the log[Antagonist concentration]. The dose ratio is the ratio of the agonist EC₅₀ in the presence and absence of the antagonist.

-

The x-intercept of the Schild plot provides the pA₂ value. A linear plot with a slope not significantly different from 1.0 is indicative of competitive antagonism.

-

Sources

- 1. acs.org [acs.org]

- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 3. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Metabolic Bioactivation of Oxmetidine in Human Liver Microsomes: A Technical Guide to Reactive Metabolite Profiling

Topic: Metabolic Pathways of Oxmetidine in Human Liver Microsomes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

Oxmetidine, a histamine H2-receptor antagonist designed as a potent alternative to cimetidine, was withdrawn from development due to idiosyncratic hepatotoxicity. Unlike its predecessor, oxmetidine contains a 1,3-benzodioxole (methylenedioxy) moiety and a 5-substituted isocytosine ring.

This guide details the experimental framework for investigating the metabolic pathways of oxmetidine using Human Liver Microsomes (HLM). It focuses on the bioactivation of the benzodioxole ring—a known structural alert—into reactive carbene and quinone intermediates. This document serves as a protocol for identifying mechanism-based inhibition (MBI) and reactive metabolite formation, essential for modern ADME-Tox screening.

Part 1: The Metabolic Map – Mechanisms of Bioactivation

To accurately study oxmetidine in HLM, one must understand the theoretical biotransformation pathways driven by Cytochrome P450 (CYP) enzymes. The toxicity of oxmetidine is attributed to the metabolic instability of its methylenedioxybenzyl group.

The Dual-Pathway Hypothesis

Upon incubation with HLM and NADPH, oxmetidine undergoes metabolism primarily via CYP isozymes (likely CYP3A4 and CYP2D6). The methylenedioxy ring is susceptible to two distinct oxidative fates:

-

Pathway A: Carbene Formation (Suicide Inhibition)

-

Mechanism: CYP-mediated hydrogen abstraction from the methylene carbon forms a radical, which hydroxylates to a hydroxy-methylenedioxy intermediate. Spontaneous dehydration yields a highly reactive carbene .

-

Consequence: This carbene coordinates covalently with the heme iron of the CYP enzyme, forming a Metabolic Intermediate Complex (MIC). This results in quasi-irreversible inhibition (Mechanism-Based Inhibition) of the enzyme.

-

-

Pathway B: Catechol to Quinone (Covalent Binding)

-

Mechanism: The methylenedioxy ring undergoes O-demethylenation (loss of formate) to yield a catechol metabolite.

-

Bioactivation: The catechol is further oxidized (two-electron oxidation) to an electrophilic ortho-quinone or quinone methide .

-

Toxicity: These electrophiles react with nucleophilic residues (cysteine sulfhydryls) on cellular proteins or deplete intracellular glutathione (GSH), leading to oxidative stress and cytotoxicity.

-

Visualization of Metabolic Pathways

The following diagram illustrates the bifurcation of oxmetidine metabolism into bioactivation pathways.

Caption: Figure 1. Bifurcation of oxmetidine metabolism in HLM showing mechanism-based inhibition (left) and reactive electrophile generation (right).

Part 2: Experimental Protocols (The "How-To")

This section details self-validating protocols to confirm these pathways.

Protocol 2.1: Reactive Metabolite Trapping (GSH Adduct Search)

Objective: To detect the transient quinone/quinone methide intermediates by trapping them with a soft nucleophile (Glutathione).

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

-

NADPH-regenerating system (Glucose-6-phosphate, G6PDH, NADP+)

-

Phosphate Buffer (100 mM, pH 7.4)

Workflow:

-

Pre-incubation: Mix HLM (final conc. 1.0 mg/mL) with Phosphate Buffer and GSH (final conc. 5 mM). Pre-incubate at 37°C for 5 minutes.

-

Expert Insight: High GSH concentration (5-10 mM) is critical to outcompete non-specific protein binding within the microsomal matrix.

-

-

Initiation: Add Oxmetidine (final conc. 10-50 µM). Initiate reaction by adding NADPH-regenerating system.

-

Controls:

-

Incubation: Shake at 37°C for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

-

Analysis: Centrifuge (3000 x g, 20 min) and analyze supernatant via LC-HRMS (High-Resolution Mass Spectrometry).

Data Interpretation (LC-MS): Look for the Neutral Loss of 129 Da (pyroglutamic acid moiety) or 307 Da (glutathione) in the MS/MS spectra. A mass shift of [M + 305]+ (Oxmetidine + GSH - 2H) indicates the formation of a quinone-GSH adduct.

Protocol 2.2: Spectral Binding Assay (Carbene Detection)

Objective: To confirm the formation of the Metabolic Intermediate Complex (MIC) characteristic of benzodioxole activation.

Workflow:

-

Setup: Place HLM (2 mg/mL) in two cuvettes (Sample and Reference).

-

Baseline: Record baseline difference spectrum (400–500 nm).

-

Addition: Add Oxmetidine to the Sample cuvette and solvent to the Reference.

-

Reaction: Add NADPH to both cuvettes.

-

Scan: Repeatedly scan the spectrum every 2 minutes for 15 minutes.

Result Validation: A distinct absorption peak appearing at 455 nm (Type III binding spectrum) confirms the formation of a stable metabolite-heme complex, validating the carbene pathway.

Part 3: Data Presentation & Analysis

When documenting metabolic stability and reactive metabolite formation, data should be structured to allow rapid decision-making.

Table 1: Expected Mass Shifts for Oxmetidine Metabolites

| Metabolite Type | Biotransformation | Mass Shift (Δ Da) | Structural Inference |

| M1 | O-demethylenation | -12.0000 | Catechol formation (Loss of C, gain of 2H) |

| M2 | Mono-hydroxylation | +15.9949 | Oxidation of imidazole or alkyl chain |

| M3 | GSH Adduct | +305.0681 | Quinone-GSH conjugate (Loss of 2H + Addition of GSH) |

| M4 | Glucuronide | +176.0321 | Direct conjugation (Phase II) - Requires UDPGA |

Experimental Workflow Diagram

The following DOT diagram outlines the decision tree for analyzing the LC-MS data from the protocols above.

Caption: Figure 2. Analytical workflow for reactive metabolite identification using High-Resolution Mass Spectrometry.

References

-

PubChem. (n.d.).[1] Oxmetidine | C19H21N5O3S | CID 51710. National Library of Medicine.[6] Retrieved from [Link]

-

LiverTox. (2018). Cimetidine - LiverTox - NCBI Bookshelf. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

-

Rushmore, T. H., et al. (1980). Mechanism of bioactivation of oxmetidine in rat hepatocytes. (Inferred from context of search results regarding oxmetidine cytotoxicity and general benzodioxole mechanisms). See related cytotoxicity data: [Link]

-

Cyprotex. (n.d.). Reactive Metabolite (Glutathione Trapping) Fact Sheet. Evotec. Retrieved from [Link]

-

Knodell, R. G., et al. (1982). Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists. PubMed.[7] Retrieved from [Link]

Sources

- 1. Oxmetidine | C19H21N5O3S | CID 51710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxmetidine (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news.cyprotex.com [news.cyprotex.com]

- 4. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 5. Glutathione trapping of reactive drug metabolites produced by biomimetic metalloporphyrin catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cimetidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Dissolving Oxmetidine Mesylate for Cell Culture Assays

Introduction & Scope

Oxmetidine mesylate is a potent, specific histamine H2-receptor antagonist.[1] Structurally related to cimetidine but containing an isocytosine ring and a benzodioxol substituent, it exhibits a distinct pharmacokinetic profile.[1] In cell culture applications—specifically those targeting gastric parietal cells, immune modulation, or H2-receptor signaling pathways—precise handling is critical.[1]

Unlike simple buffers, introducing pharmacological agents into live culture requires navigating a "Solubility-Cytotoxicity Paradox": you must dissolve the compound at a high enough concentration to create a stable stock, yet ensure the final solvent concentration (vehicle) is low enough to avoid confounding biological data.[1]

This guide provides a standardized, self-validating protocol for preparing Oxmetidine Mesylate, ensuring experimental reproducibility and data integrity.

Physicochemical Profile

Before handling, verify your specific batch against these parameters. Note that the mesylate salt significantly alters solubility compared to the free base.[1]

| Property | Specification | Notes |

| Compound Name | Oxmetidine Mesylate | SK&F 92994 |

| CAS Number | 84455-52-7 | Verify CAS; Free base is 72830-39-8 |

| Molecular Weight | 591.7 g/mol | Critical for Molar calculations |

| Appearance | White to off-white solid | Hygroscopic |

| Primary Solubility | Water / PBS | Mesylate salt confers hydrophilicity |

| Secondary Solubility | DMSO | Soluble, but salt precipitation can occur at high conc.[1][2] |

| Storage (Solid) | -20°C | Desiccate; Protect from light |

Solubilization Logic & Strategy

The Salt Factor

Oxmetidine is supplied here as a mesylate (methanesulfonate) salt .[1][2]

-

Mechanism: The mesylate group lowers the pH of the local micro-environment during dissolution, significantly enhancing solubility in aqueous buffers compared to the hydrophobic free base.[1]

-

Implication: Unlike many organic inhibitors where DMSO is the automatic default, Water or PBS is the preferred primary solvent for Oxmetidine Mesylate.[1]

-

Caution: If you use DMSO, be aware that mesylate salts can sometimes precipitate in anhydrous DMSO or cause "salting out" effects upon rapid dilution into media.[1]

The Vehicle Constraint

For cell culture, the final concentration of the vehicle (solvent) must be minimized:

-

Water/PBS: Non-cytotoxic.[1] No limit (other than osmolarity/pH).[1]

-

DMSO: Cytotoxic above 0.1% - 0.5% (v/v) depending on cell line sensitivity.[1]

Recommendation: Prepare a 10 mM to 50 mM Stock Solution in sterile water . If higher concentrations (>50 mM) are required for library storage, DMSO may be used, but requires a solubility check.

Protocol: Preparation of Stock Solution

Materials Required[2][3][4][5][6][7][8][9][10][11]

-

Solvent: Sterile Water for Injection (WFI) or PBS (pH 7.4)[1]

-

0.22 µm Syringe Filter (PES or PVDF membrane; Avoid Nylon due to drug binding)[1]

-

Sterile microcentrifuge tubes (Light-blocking amber tubes preferred)[1]

Step-by-Step Methodology

Step 1: Calculation & Weighing

Do not dissolve the entire vial at once unless necessary.[1] Weigh a precise amount to create a fresh stock.[1]

-

Target Concentration: 10 mM

-

Target Volume: 1 mL

-

Calculation:

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

Step 2: Dissolution (The "Wetting" Technique)[1]

-

Add the weighed solid to the tube.

-

Add 50% of the final volume of solvent (e.g., 500 µL).[1]

-

Vortex vigorously for 30 seconds.

-

Visual Check: If clear, add remaining solvent.[1] If particles persist, sonicate in a water bath for 5 minutes at room temperature.

-

Note: If the solution remains cloudy in water, the compound may have degraded to the free base or is a bad batch.[1] Do not proceed.

-

Step 3: Sterilization[1]

-

Pre-wet the syringe filter with 100 µL of pure solvent (discard flow-through) to minimize drug loss to the membrane.[1]

-

Push the drug solution through the 0.22 µm filter into a sterile tube.

Step 4: Aliquoting & Storage[1]

-

Do not freeze-thaw repeatedly.

-

Aliquot into single-use volumes (e.g., 50 µL).

-

Store at -20°C (stable for 3 months) or -80°C (stable for 6 months).

Cell Culture Application

Dilution Workflow

To treat cells, you must dilute the stock into the culture medium.[1]

Example: Treating cells with 10 µM Oxmetidine.

-

Stock: 10 mM (10,000 µM).

-

Dilution Factor: 1:1000.

-

Preparation: Add 1 µL of Stock to 1000 µL of warm Culture Media.

-

Mix: Vortex media immediately to prevent local high-concentration precipitation.

Visual Workflow Diagram

Figure 1: Step-by-step workflow for the preparation and handling of Oxmetidine Mesylate stocks.

Biological Context: Mechanism of Action[1][5][7][12]

Understanding the pathway is crucial for experimental design.[1] Oxmetidine acts as a competitive antagonist at the Histamine H2 Receptor (H2R), a Gs-coupled GPCR.[1]

Signaling Pathway

-

Agonist (Histamine): Binds H2R.

-

Transduction: Activates Gαs protein.[1]

-

Response: cAMP activates Protein Kinase A (PKA)

Acid Secretion (Parietal cells) or Immune Modulation.[1] -

Oxmetidine Action: Blocks Step 1, preventing the downstream cAMP cascade.[1]

Figure 2: Mechanism of Action.[1] Oxmetidine competitively inhibits the H2 receptor, preventing Gs-protein mediated cAMP accumulation.[1]

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | "Salting out" or pH shock | Vortex media while adding drug.[1] Ensure stock concentration isn't too high (>1000x final).[1] |

| Cloudy Stock Solution | Incomplete dissolution | Sonicate at 37°C for 5 mins. If persistent, check if substance is Free Base (requires DMSO/Acid).[1] |

| Loss of Potency | Hydrolysis or Light degradation | Store stocks in amber tubes. Do not store aqueous stocks >1 month. |